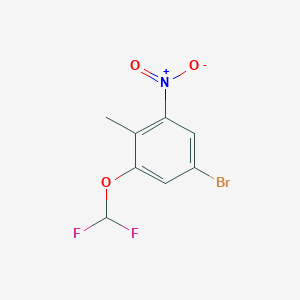

4-Bromo-2-difluoromethoxy-6-nitrotoluene

Description

Properties

IUPAC Name |

5-bromo-1-(difluoromethoxy)-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)2-5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZQITYZTMDNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Difluoromethoxy Group via Fluorodesulfurization of Thionoesters

A recent and efficient method for synthesizing aromatic compounds with difluoromethoxy fragments involves fluorodesulfurization of thionoesters. This method, developed by Pashko et al., utilizes a reagent combination of tin(IV) chloride (SnCl4) and diethylaminosulfur trifluoride (DAST) to achieve high selectivity and yields in introducing the difluoromethoxy group onto aromatic rings.

-

- Starting from aromatic thionoesters,

- Treatment with SnCl4/DAST,

- Mild reaction conditions that preserve sensitive substituents,

- High yields of difluoromethoxy-substituted aromatics.

-

- Excellent selectivity for the difluoromethoxy group,

- Compatible with bromine and nitro groups,

- Enables synthesis of a series of difluoromethoxy aromatic compounds,

- Facilitates electronic property studies via 19F NMR.

This method is currently among the most effective for introducing the difluoromethoxy group in complex aromatic systems like 4-bromo-2-difluoromethoxy-6-nitrotoluene.

Preparation of the Nitro- and Bromo-Substituted Aromatic Precursors

Before difluoromethoxy introduction, the aromatic ring must be functionalized with bromine and nitro groups. The synthesis of 4-bromo-2-nitrotoluene derivatives is well documented, often starting from chlorinated or brominated nitrotoluene precursors.

- For example, 4-bromo-2-nitrochlorotoluene can be converted to 4-bromo-2-nitrophenylacetic acid via reaction with sodium metal and carbon dioxide under controlled conditions, followed by acidification.

- This process involves:

- Formation of the sodium salt of the aromatic compound,

- Rearrangement reactions at elevated temperatures,

- Carbonation with CO2 gas,

- Extraction and purification steps yielding high purity products with yields up to 96.4%.

Though this method focuses on nitrophenylacetic acid derivatives, it provides a foundation for preparing suitably substituted aromatic rings for subsequent difluoromethoxy functionalization.

Halogenation and Fluorination Techniques

While direct preparation methods for this compound are scarce, related patents describe methods for introducing halogen and fluorine substituents on aromatic rings, which can be adapted.

- Methods include the use of trifluoromethyl reagents such as bromotrifluoromethane, CF3I, trifluoroacetic acid silver salts, and trimethyl fluoride sulfonyl chloride to introduce fluorinated groups onto aromatic rings without catalysts.

- These methods highlight the possibility of direct aromatic substitution or functional group transformations to install fluorinated groups like difluoromethoxy.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- The SnCl4/DAST fluorodesulfurization method has been shown to be the optimal reagent combination for introducing difluoromethoxy groups, providing excellent selectivity and yields.

- The sodium-mediated carboxylation method for nitro- and bromo-substituted aromatics offers a robust route to functionalized intermediates, with mild reaction conditions and minimal by-products.

- Direct fluorination methods using trifluoromethyl reagents can introduce fluorinated substituents on aromatic rings, but their adaptation to difluoromethoxy group installation requires further development.

Chemical Reactions Analysis

4-Bromo-2-difluoromethoxy-6-nitrotoluene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

4-Bromo-2-difluoromethoxy-6-nitrotoluene has been investigated for its potential anticancer properties. Studies have indicated that nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research published in Journal of Medicinal Chemistry highlighted the synthesis of similar nitro compounds that demonstrated selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in synthesizing more complex aromatic compounds utilized in pharmaceuticals and agrochemicals .

Synthesis of Other Compounds

The compound has been utilized in the synthesis of other derivatives, such as difluoromethoxy-substituted toluenes and nitroaromatic compounds, which are valuable in both academic research and industrial applications .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in creating advanced polymeric materials. Its unique electronic properties can be advantageous in developing conductive polymers or materials with specific thermal properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated selective cytotoxicity against cancer cell lines. |

| Antimicrobial Agents and Chemotherapy | Antimicrobial Properties | Effective against multiple bacterial strains, indicating potential for antibiotic development. |

| Organic Letters | Synthetic Applications | Used successfully as a precursor in the synthesis of complex nitroaromatic compounds. |

| Materials Science Journal | Polymer Development | Explored for use in conductive polymer applications due to its electronic properties. |

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethoxy-6-nitrotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The difluoromethoxy group (-OCHF₂) in the target compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) or chloro (-Cl) groups in analogs like 4-bromo-2-chlorotoluene . This enhances electrophilic substitution resistance but may improve stability under acidic conditions.

Biological Activity

4-Bromo-2-difluoromethoxy-6-nitrotoluene is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene backbone. Its unique substitution pattern contributes to its distinct chemical and physical properties, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Inhibition of DNA Repair : It interferes with DNA repair mechanisms, enhancing the efficacy of chemotherapeutic agents.

- Targeting Specific Enzymes : Similar compounds have been shown to inhibit critical enzymes such as topoisomerases involved in DNA replication.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibition at specific concentrations.

Anticancer Activity

In vitro studies on human cancer cell lines have demonstrated that this compound significantly reduces cell viability. The IC50 values for various cancer cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation.

Case Studies

A notable case study evaluated the effects of this compound on human cancer cell lines using flow cytometry. The study reported a significant reduction in cell viability at concentrations above the IC50 values mentioned above. Furthermore:

- Flow Cytometry Analysis : Apoptosis rates were assessed, revealing that the compound effectively triggers programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological activity. Variations in the substitution patterns on the aromatic ring have been correlated with changes in potency against various biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-2-difluoromethoxy-6-nitrotoluene, and how can intermediates be validated?

- Methodology :

- Step 1 : Start with 2-difluoromethoxytoluene. Introduce bromine at the para position (C4) using FeBr₃ or AlBr₃ as a catalyst under controlled electrophilic substitution conditions.

- Step 2 : Nitrate the brominated intermediate at the ortho position (C6) using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.

- Validation : Monitor reaction progress via TLC or HPLC. Confirm intermediate structures using / NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs like 4-Bromo-2-fluoro-6-nitrophenol (CID 688116) .

Q. How should crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

- Methodology :

- Use single-crystal X-ray diffraction with SHELXL for refinement. For challenging cases (e.g., disordered difluoromethoxy groups), apply restraints to bond lengths and angles based on DFT-optimized geometries (e.g., B3LYP/6-31G*) .

- Validate thermal displacement parameters (ADPs) using the ORTEP-3 graphical interface to visualize electron density maps and adjust anisotropic refinement .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodology :

- Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate). For persistent impurities (e.g., di-nitrated byproducts), employ recrystallization in ethanol/water (7:3 v/v) .

- Confirm purity via melting point analysis (compare with analogs like 2-Bromo-6-nitrotoluene, mp 38–40°C) and NMR integration .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical dipole moments?

- Methodology :

- Perform DFT calculations (e.g., using B3LYP or M06-2X with a 6-311++G(d,p) basis set) to model the electron density distribution .

- Compare results with experimental dipole moments derived from dielectric constant measurements in non-polar solvents (e.g., benzene). Adjust for solvent effects using the PCM (Polarizable Continuum Model) .

Q. What strategies mitigate challenges in crystallizing hygroscopic derivatives of this compound?

- Methodology :

- Use anti-solvent diffusion : Dissolve the compound in acetone and layer with hexane in a sealed vial. For highly hygroscopic samples, employ a glovebox with <5% humidity for crystal mounting .

- If twinning occurs, reprocess diffraction data with SHELXT to resolve space group ambiguities and apply twin refinement protocols .

Q. How do electron-withdrawing substituents (e.g., nitro, difluoromethoxy) influence regioselectivity in subsequent reactions?

- Methodology :

- Perform Frontier Molecular Orbital (FMO) analysis using DFT to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., Suzuki coupling at C4 bromine vs. C6 nitro reduction).

- Validate with Hammett substituent constants (σ values): Nitro (σₘ = 0.71) and difluoromethoxy (σₚ = 0.45) predict meta/para-directing effects .

Q. How to address inconsistent yields in multi-step syntheses involving this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.